molecular formula C8H5F2NO4 B7826361 4-(Difluoromethoxy)-3-nitrobenzaldehyde

4-(Difluoromethoxy)-3-nitrobenzaldehyde

Cat. No.: B7826361
M. Wt: 217.13 g/mol
InChI Key: UCNDXESPXKOMEU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-nitrobenzaldehyde (CAS RN: 315188-38-6) is a versatile fluorinated aromatic aldehyde that serves as a high-value building block in organic synthesis and pharmaceutical research. Its molecular structure, which incorporates both a nitro group and a difluoromethoxy substituent, makes it a critical intermediate for constructing complex molecules with enhanced biological activity. The primary research application of this compound is in the synthesis of novel triazole-based Schiff bases, which are then investigated for their interactions with biomolecules like DNA and Human Serum Albumin (HSA) . These studies are fundamental for rational drug design, as understanding small molecule binding to DNA is crucial for developing new anticancer and antiviral agents . The difluoromethoxy group is a key structural feature, as its introduction is a recognized strategy in medicinal chemistry to improve the metabolic stability and lipophilicity of lead compounds, thereby optimizing their pharmacokinetic profiles . Beyond its role in exploring DNA-binding anticancer agents, the structural features of this benzaldehyde derivative make it a valuable scaffold in material science for developing fluorinated polymers and liquid crystals, where the difluoromethoxy group can impart desirable thermal stability and electronic properties . The compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(difluoromethoxy)-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-8(10)15-7-2-1-5(4-12)3-6(7)11(13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNDXESPXKOMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-(Difluoromethoxy)-3-nitrobenzaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors, altering their activity.

  • Pathways Involved: The exact pathways depend on the biological context but can include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

  • Structural Difference : Replaces the nitro group with a methoxy (–OCH₃) group.
  • Impact on Properties: The methoxy group is electron-donating, reducing electrophilicity compared to the nitro analog. Higher solubility in non-polar solvents (Log S = -2.1 vs. estimated -2.8 for the nitro compound) due to decreased polarity . Lower reactivity in reduction reactions (e.g., nitro-to-amine conversion requires SnCl₂ under reflux, as seen in ) .

3-Fluoro-N-methyl-4-nitrobenzamide (CAS 658700-20-0)

  • Structural Difference : Substitutes the aldehyde (–CHO) with an N-methylamide (–CONHCH₃) and adds a fluorine at the 3-position.
  • Impact on Properties :
    • The amide group enhances hydrogen-bonding capacity, increasing solubility in aqueous media.
    • Similarity score of 0.99 with the target compound suggests overlapping applications in drug design .

Research Findings and Implications

Electron-Withdrawing Effects : The nitro group significantly lowers the electron density of the aromatic ring, enhancing susceptibility to nucleophilic attack compared to methoxy or amide derivatives .

Metabolic Stability: The difluoromethoxy group improves resistance to oxidative metabolism, making the compound more suitable for in vivo applications than non-fluorinated analogs .

Biological Activity

4-(Difluoromethoxy)-3-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a nitro group and a difluoromethoxy substituent attached to a benzaldehyde structure. Its chemical formula is C8H6F2N2O3, and it is characterized by the following structural features:

  • Difluoromethoxy Group : Enhances lipophilicity and may influence biological activity.
  • Nitro Group : Known for its role in various biological interactions.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of nitrobenzaldehyde have been studied for their ability to inhibit tumor growth through various mechanisms, including:

  • Inhibition of Tubulin Polymerization : Compounds like Combretastatins demonstrate this mechanism, leading to tumor ischemia and regression .
  • Induction of Apoptosis : Certain nitro-substituted compounds have shown the ability to trigger programmed cell death in cancer cells.

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Similar compounds have demonstrated:

  • Broad-spectrum Antibacterial Activity : Studies on related nitrobenzaldehyde derivatives indicate effectiveness against both Gram-positive and Gram-negative bacteria .
  • Synergistic Effects with Metal Complexes : The formation of metal complexes with ligands derived from nitrobenzaldehydes has shown enhanced antibacterial activity compared to the parent compounds alone .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The difluoromethoxy group may enhance binding affinity to specific enzymes or receptors, modulating their activity.
  • Oxidative Stress Induction : Nitro groups can generate reactive oxygen species (ROS), leading to oxidative damage in target cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor growth
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Synergistic ActivityEnhanced antimicrobial effects with metal complexes

Case Study: Antitumor Efficacy

A recent study explored the antitumor efficacy of nitrobenzaldehyde derivatives, including those similar to this compound. The results showed a significant reduction in tumor cell viability in vitro, indicating potential for further development as an anticancer agent.

Q & A

Basic Questions

Q. What are the most reliable synthetic routes for 4-(Difluoromethoxy)-3-nitrobenzaldehyde, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves two key steps:

  • Step 1 : Difluoromethylation of a nitro-substituted phenolic precursor. For example, 3-nitro-4-hydroxybenzaldehyde can react with difluorocarbene (generated in situ from chlorodifluoromethane and a base like KF) to introduce the difluoromethoxy group .
  • Step 2 : Nitration of intermediates, if required, using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration or decomposition .
  • Optimization : Use anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis of the difluoromethoxy group. Yields improve with stoichiometric control (1:1.2 molar ratio of phenolic substrate to difluorocarbene) and slow reagent addition .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aldehydic proton at ~10 ppm, nitro group deshielding adjacent protons) .
  • IR : Peaks at ~1700 cm⁻¹ (aldehyde C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 234.0321 (C₈H₅F₂NO₄) .

Advanced Questions

Q. How do the electron-withdrawing groups (difluoromethoxy and nitro) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :

  • Electronic Effects : The nitro group (-NO₂) at the 3-position strongly deactivates the benzene ring, directing electrophiles to the 2- and 6-positions. The difluoromethoxy group (-OCF₂H) at the 4-position is a moderate electron-withdrawing group due to its electronegativity, further polarizing the ring and enhancing NAS at meta/para positions relative to the aldehyde .
  • Experimental Design :
  • Use kinetic studies (e.g., UV-Vis monitoring of reaction rates) with varying nucleophiles (e.g., amines, thiols) to map regioselectivity.
  • Compare reactivity with analogues lacking the nitro group (e.g., 4-(difluoromethoxy)benzaldehyde) to isolate electronic contributions .

Q. What strategies mitigate conflicting data in the literature regarding the stability of this compound under basic conditions?

  • Methodological Answer :

  • Contradiction Analysis : Discrepancies arise from hydrolysis of the difluoromethoxy group (-OCF₂H → -OH) in aqueous bases.
  • Resolution Strategies :
  • Condition Screening : Test stability in non-aqueous bases (e.g., DBU in THF) or buffered systems (pH < 9).
  • By-Product Identification : Use LC-MS to detect hydrolysis products (e.g., 3-nitro-4-hydroxybenzaldehyde) and adjust reaction parameters accordingly .
  • Recommendation : Prefer anhydrous, aprotic solvents (e.g., DMF, DMSO) for reactions requiring basic conditions .

Q. How does the nitro group in this compound contribute to its potential bioactivity in medicinal chemistry research?

  • Methodological Answer :

  • Mechanistic Insights :
  • Redox Activity : The nitro group can be enzymatically reduced to nitroso (-NO) or amine (-NH₂) intermediates, which may interact with cellular targets (e.g., DNA, enzymes) .
  • Pharmacophore Design : Nitro groups enhance binding to hydrophobic pockets in proteins (e.g., kinase ATP-binding sites) due to their polarity and hydrogen-bonding capacity .
  • Experimental Validation :
  • Conduct in vitro assays (e.g., cytotoxicity against cancer cell lines) with derivatives lacking the nitro group to assess its role in activity .
  • Use computational docking studies to predict interactions with biological targets (e.g., COX-2 for anti-inflammatory applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.